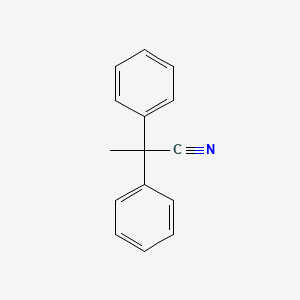

2,2-Diphenylpropionitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-diphenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVHBXFSKLKYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204127 | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-67-8 | |

| Record name | α-Methyl-α-phenylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5558-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,2 Diphenylpropionitrile and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of nitriles often rely on cyanation reactions, where a cyanide group is introduced into an organic molecule. These approaches have been adapted for the synthesis of aryl-substituted propionitriles.

Cyanation reactions represent a fundamental class of transformations for the introduction of the nitrile functionality. wikipedia.org These reactions typically involve the nucleophilic displacement of a leaving group by a cyanide salt or the addition of a cyanide species across an unsaturated bond.

The hydrocyanation of alkenes, the addition of hydrogen cyanide (HCN) across a double bond, is a powerful atom-economical method for nitrile synthesis. wikipedia.org While the direct precursor to 2,2-diphenylpropionitrile is 1,1-diphenylethylene, the principles of this reaction are well-illustrated by the extensively studied hydrocyanation of styrene (B11656).

The nickel-catalyzed hydrocyanation of styrene can yield two products: the linear isomer, 3-phenylpropionitrile, and the branched isomer, 2-phenylpropionitrile. The regioselectivity of this reaction is highly dependent on the ligand environment of the nickel catalyst. The use of specific phosphite (B83602) ligands can steer the reaction to almost exclusively produce the branched 2-phenylpropionitrile.

The catalytic cycle is understood to begin with the oxidative addition of HCN to a low-valent nickel complex, forming a hydrido-cyanide intermediate. wikipedia.org This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into the nickel-hydride bond forms an alkyl-nickel-cyanide complex. The final step is the reductive elimination of the nitrile product, which regenerates the active catalyst. wikipedia.org Lewis acids are often added to accelerate the final reductive elimination step. wikipedia.org

For the synthesis of this compound, the analogous reaction would involve the hydrocyanation of 1,1-diphenylethylene. The addition of the hydride to the unsubstituted carbon of the double bond would generate a diphenylmethyl-nickel intermediate, which upon reductive elimination, would yield the desired this compound.

| Catalyst System | Substrate | Major Product | Minor Product |

| Ni(0) with Phosphite Ligands | Styrene | 2-Phenylpropionitrile | 3-Phenylpropionitrile |

| Ni(0) with Phosphite Ligands | 1,1-Diphenylethylene | This compound | - |

This table illustrates the expected outcome based on established mechanisms.

Another established strategy involves the construction of the C-C bond between the phenyl groups and the propionitrile (B127096) backbone. A plausible route to this compound using benzene (B151609) and a propionitrile-derived synthon would involve sequential Friedel-Crafts reactions. However, a more direct approach involves the cyanation of a pre-formed diphenylmethane (B89790) skeleton.

The methylene (B1212753) C-H bonds of diphenylmethane are benzylic and thus are more acidic than those of simple alkanes, with a pKa of approximately 32.2. wikipedia.org This allows for deprotonation by a strong base to form a diphenylmethyl carbanion. This carbanion can then react with a suitable cyanating agent.

A well-established method for the cyanation of carbanions is the use of a phase-transfer catalyst (PTC). wikipedia.orgcrdeepjournal.orgresearchgate.netslideshare.netyoutube.com In a typical phase-transfer catalyzed cyanation, an alkyl halide is reacted with an aqueous solution of sodium cyanide in the presence of a quaternary ammonium (B1175870) salt. This methodology can be adapted for the synthesis of this compound starting from diphenylmethyl chloride.

Alternatively, direct cyanation of the benzylic C-H bond of diphenylmethane can be achieved. Copper-catalyzed radical relay cyanation has been shown to be effective for the enantioselective cyanation of benzylic C-H bonds. nih.gov This method involves the generation of a benzylic radical, which is then trapped by a copper-cyanide species. While this has been demonstrated for a range of substrates, its application to diphenylmethane would be expected to yield diphenylacetonitrile (B117805). To obtain this compound, a prior alkylation of diphenylmethane to introduce a methyl group would be necessary, followed by cyanation at the tertiary benzylic position.

A more direct, albeit challenging, approach would be a Friedel-Crafts-type reaction using cyanogen (B1215507) chloride (ClCN) with diphenylmethane. arxada.com This would introduce the cyano group directly onto the aromatic ring, which would then require further functionalization.

| Starting Material | Reagents | Key Intermediate | Product |

| Diphenylmethane | 1. Strong Base 2. Cyanating Agent | Diphenylmethyl anion | Diphenylacetonitrile |

| Diphenylmethyl chloride | NaCN, Phase-Transfer Catalyst | - | Diphenylacetonitrile |

| 1,1-Diphenylethane | Radical Initiator, Cyanating Agent | 1,1-Diphenylethyl radical | This compound |

Iii. Mechanistic Investigations of 2,2 Diphenylpropionitrile Reactivity

Reductive Transformations of the Nitrile Functionality

The nitrile group in 2,2-diphenylpropionitrile is susceptible to various reductive transformations, with reductive decyanation being a prominent reaction pathway. This process ultimately replaces the cyano group with a hydrogen atom, yielding 1,1-diphenylpropane. The mechanisms governing this transformation are complex and can be influenced by the choice of reducing agent and reaction conditions.

Reductive decyanation of α,α-disubstituted nitriles like this compound is a synthetically useful transformation. The presence of the two phenyl groups at the α-position plays a crucial role in facilitating the cleavage of the carbon-carbon bond between the quaternary carbon and the cyano group.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of inducing the decyanation of this compound. nih.gov The reaction typically proceeds in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).

Reductive Decyanation Reactions

Lithium Aluminum Hydride (LiAlH₄) Induced Decyanation

Proposed Addition-Elimination Mechanisms

An addition-elimination mechanism has been proposed for the LiAlH₄-promoted decyanation of this compound. nih.gov This pathway involves the initial nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. chemistrysteps.commasterorganicchemistry.com This addition leads to the formation of an intermediate imine anion. chemistrysteps.comlibretexts.org The subsequent steps involve the elimination of the cyanide ion (CN⁻), facilitated by the stability of the resulting carbanion. The presence of two phenyl groups is thought to stabilize the negative charge that develops on the adjacent carbon during the C-C bond cleavage. nih.gov

The general steps of the proposed mechanism are:

Hydride Addition: A hydride ion from LiAlH₄ attacks the nitrile carbon. chemistrysteps.com

Formation of Imine Anion: This leads to the formation of an imine anion intermediate. chemistrysteps.com

C-C Bond Cleavage: The carbon-cyano bond breaks, leading to the elimination of a cyanide ion.

Protonation: The resulting carbanion is subsequently protonated during the workup to yield the final decyanated product.

Role of Imine Salt Intermediates and Fragmentation Pathways

The initial product of hydride addition to the nitrile is an imine salt. libretexts.org This intermediate is crucial in the reaction pathway. The stability and subsequent reactivity of this imine salt are influenced by the reaction conditions. In the case of this compound, the imine salt can undergo fragmentation, leading to the cleavage of the C-C bond and the formation of a stable diphenylmethyl carbanion and the elimination of acetonitrile (B52724) anion. This fragmentation is a key step in the decyanation process. The imine salt intermediate is complexed with the aluminum species, which acts as a Lewis acid, activating the intermediate towards further reaction. libretexts.org

Influence of Solvent Effects and Deuterium (B1214612) Labeling

The choice of solvent can significantly influence the outcome of the LiAlH₄ reduction of this compound. Solvents like tetrahydrofuran (THF) and hexamethylphosphoramide (B148902) (HMPA) have been found to favor the decyanation process compared to diethyl ether (Et₂O). It has been suggested that in less basic and less dissociating solvents like Et₂O, the imine salt intermediate is stabilized by the lithium cation (Li⁺). In more basic and dissociating media, the C-C bond cleavage is favored.

Deuterium labeling studies have provided further insight into the mechanism. The use of lithium aluminum deuteride (B1239839) (LiAlD₄) leads to the formation of a deuterated hydrocarbon product. This observation is consistent with an "internal" protonation (or deuteration) step occurring within a solvent cage, suggesting that the hydride (or deuteride) source is in close proximity to the carbanion intermediate upon its formation.

| Reaction Conditions | Product Distribution | Mechanistic Implication |

| LiAlH₄ in Et₂O | Favors amine formation over decyanation | Stabilization of imine salt by Li⁺ disfavors C-C cleavage. |

| LiAlH₄ in THF/HMPA | Favors decyanation | More dissociating solvent promotes C-C bond cleavage. |

| LiAlD₄ followed by H₂O workup | Incorporation of deuterium at the α-carbon | Suggests an "internal" deuteration mechanism within a solvent cage. |

While the addition-elimination mechanism is prominent, the possibility of a single electron transfer (SET) mechanism has also been considered. In a SET mechanism, an electron is transferred from the reducing agent to the nitrile, forming a radical anion intermediate. nih.gov This intermediate could then fragment to release a cyanide anion and a radical, which would then be further reduced to a carbanion and subsequently protonated. However, for the LiAlH₄-induced decyanation of similar nitriles, deuterium-labeling experiments (with no deuterium incorporation from deuterated THF and D₂O quench) and the reduction of radical probes have suggested that a single-electron transfer pathway is unlikely. nih.gov Other reductive decyanation methods, particularly those employing alkali metals in liquid ammonia (B1221849), are known to proceed via SET mechanisms. nih.gov

Radical Chemistry of this compound and Related Systems

The study of radical intermediates derived from nitriles provides insight into their reactivity in various chemical processes, including polymer chemistry and electron transfer reactions.

Radical intermediates can be generated from precursors through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or upon heating. libretexts.org The resulting radicals can be characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. researchgate.net For instance, the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is often used as a model for studying radical reactivity. researchgate.netnih.gov The generation of radicals from nitriles can be initiated by processes such as photoirradiation or through chemical reactions. For example, the homolytic cleavage of a bond can produce radical species that can then participate in further reactions. nih.gov

Radical reactions can proceed through chain mechanisms involving initiation, propagation, and termination steps. libretexts.orglibretexts.org In a radical chain reaction, a radical initiator generates a small number of radicals, which then propagate the chain by reacting with other molecules to form new radicals. libretexts.org This is a key principle in chain-growth polymerization, where a monomer is repeatedly added to a growing polymer chain radical. libretexts.org Radical combination, or termination, occurs when two radicals react with each other, forming a non-radical species. libretexts.org These combination reactions can also be productive pathways to form desired products, such as in pinacol (B44631) coupling reactions. libretexts.org The addition of radicals to unsaturated bonds is a fundamental process in these reactions. nih.gov

Electrophilic and Nucleophilic Reactivity at the α-Carbon

The carbon atom alpha (α) to the nitrile group in this compound is a key center of reactivity. The presence of two phenyl groups and a nitrile group significantly influences the acidity of the α-proton and the behavior of the carbon atom in reactions. The nitrile group acts as an electron-withdrawing group, which acidifies the α-proton, while the phenyl groups can stabilize a resulting carbanion through resonance. This electronic setup dictates the molecule's ability to act as a nucleophile upon deprotonation or to be targeted by nucleophiles under certain conditions.

The α-proton of nitriles can be removed by a strong base to form a resonance-stabilized carbanion, which is a potent nucleophile. This activation is a cornerstone of alkylation strategies for creating new carbon-carbon bonds. In a study on the closely related diphenylacetonitrile (B117805), which lacks the α-methyl group, deprotonation is readily achieved using strong bases like potassium tert-butoxide or sodium hydride in a solvent such as N,N-dimethylformamide (DMF). arkat-usa.org The resulting anion can then react with an electrophile, such as an alkyl halide, in an alkylation reaction.

For instance, the alkylation of deprotonated diphenylacetonitrile with various haloacetones has been studied to synthesize 4-oxo-2,2-diphenylvaleronitrile, a key precursor for various pharmaceuticals. arkat-usa.org The efficiency of this alkylation is influenced by the nature of the halogen on the acetone (B3395972) and the solvent used. arkat-usa.org This strategy highlights the synthetic utility of activating the α-carbon for nucleophilic attack.

| Deprotonating Agent | Solvent | Electrophile Example | Product Example | Application of Product |

| Potassium tert-butoxide | DMF | Chloroacetone | 4-Oxo-2,2-diphenylvaleronitrile | Precursor for drugs and materials |

| Sodium Hydride (NaH) | DMF | Bromoacetone | 4-Oxo-2,2-diphenylvaleronitrile | Synthesis of analgesics, antirheumatics |

The general principle involves the nucleophilic carbanion attacking the electrophilic carbon of the alkylating agent, displacing the leaving group (halide). The choice of base and solvent system is critical to optimize the yield of the desired alkylated product and minimize side reactions. arkat-usa.org

The nitrile group itself contains an electrophilic carbon atom, making it a target for strong nucleophiles like organometallic reagents. Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to the carbon-nitrogen triple bond of nitriles. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com

The reaction mechanism proceeds in two main stages. First, the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and creating a magnesium salt of an imine. masterorganicchemistry.comleah4sci.com This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com In the second stage, the addition of aqueous acid hydrolyzes the imine intermediate to form a ketone. masterorganicchemistry.comlibretexts.org

This reaction provides a valuable route to synthesize ketones where the Grignard reagent provides one of the alkyl or aryl groups attached to the carbonyl carbon. For this compound, reaction with a Grignard reagent (R'-MgX) followed by hydrolysis would yield a ketone with the structure Ph₂C(CH₃)C(=O)R'. The reaction is generally second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

| Reactant | Reagent | Intermediate | Final Product | Bond Formed |

| This compound | Grignard Reagent (R'-MgX) | Imine magnesium salt | Ketone | New Carbon-Carbon bond |

| Nitrile | Organolithium Reagent | Imine lithium salt | Ketone | New Carbon-Carbon bond |

Computational and Theoretical Approaches to Reaction Mechanisms

To gain deeper insight into the complex reaction pathways and fleeting intermediate structures that govern the reactivity of molecules like this compound, computational and theoretical methods are indispensable tools. These approaches allow researchers to map out energy landscapes, visualize transition states, and understand the electronic factors that control a reaction's outcome.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of organic reactions. nih.gov It allows for the calculation of the electronic structure of molecules and the energies of various points along a reaction coordinate, including reactants, products, intermediates, and transition states. researchgate.netosti.gov By computing the energy profile of a proposed reaction pathway, DFT can help determine the feasibility of the reaction, identify the rate-determining step, and rationalize observed selectivity. researchgate.netrsc.org

For reactions involving species like this compound, DFT calculations can elucidate:

Reaction Enthalpies: Determining whether a reaction is exothermic or endothermic. arxiv.org

Activation Barriers: Calculating the energy required to reach the transition state, which correlates with the reaction rate. rsc.org

Mechanism Elucidation: Distinguishing between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the energy profiles of the competing pathways. nih.gov

Catalyst Effects: Modeling how a catalyst interacts with the reactants to lower the activation energy and facilitate the reaction. researchgate.net

While specific DFT studies on this compound are not extensively documented in readily available literature, the principles are widely applied to similar nitrile-containing compounds and reactions like alkylations and additions. researchgate.net

Transition states are highly unstable, fleeting structures that exist at the peak of the energy profile of a reaction step and cannot be isolated experimentally. mit.edu Modeling these structures is crucial for a complete understanding of a reaction mechanism. researchgate.net Computational methods, particularly DFT, can predict the geometry and energy of transition states and reactive intermediates. researchgate.netosti.gov

Understanding the structure of a transition state provides insight into the factors that influence the reaction rate. According to the Hammond postulate, the structure of the transition state for an endergonic step will resemble the products, while for an exergonic step, it will resemble the reactants. princeton.edu This principle helps rationalize how changes in reactant structure affect the transition state and, consequently, the reaction rate.

Recent advances in machine learning, combined with quantum chemistry methods like DFT, are accelerating the process of identifying and calculating the structures of transition states. mit.edu For the reactions of this compound, modeling the transition state of its deprotonation would reveal the extent of charge delocalization in the resulting carbanion. Similarly, modeling the transition state for the addition of a Grignard reagent would illuminate the geometry of the nucleophilic attack on the nitrile group. These models are essential for designing new reactions and catalysts with improved efficiency and selectivity. mit.edu

Iv. Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry

2,2-Diphenylpropionitrile as a Versatile Synthetic Building Block

In synthetic chemistry, this compound is recognized as a versatile building block. The nitrile group can act as a precursor for other functional groups like amines or carbonyls, or it can be removed entirely after facilitating certain bond formations.

The utility of this compound in building complex molecules often hinges on the strategic use and subsequent removal of its cyano group. A key transformation in this context is reductive decyanation, a reaction that replaces the nitrile group with a hydrogen atom. This process allows chemists to leverage the activating nature of the nitrile group to build a molecular scaffold and then excise it from the final structure.

An addition-elimination mechanism has been proposed for the decyanation of this compound when using reagents like lithium aluminium hydride (LiAlH₄). nih.gov In this pathway, the phenyl groups play a crucial role by stabilizing the negative charge that develops on the carbon atom adjacent to the nitrile during the reaction, which facilitates the cleavage of the carbon-carbon bond. nih.gov This ability to install a diphenylmethyl group and later remove the nitrile functionality provides a powerful tool for assembling intricate organic structures that might otherwise be difficult to access. quickcompany.in

A significant challenge in organic synthesis is the creation of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. This compound serves as an effective substrate for synthesizing structures containing this motif. google.comgoogle.com Research has shown that tertiary nitriles like this compound can undergo decyanation when treated with organolithium reagents, a process observed during the synthesis of imidazoles featuring a quaternary carbon. google.comrsc.org

The reaction of this compound with LiAlH₄ in certain solvents can lead to decyanation, highlighting a pathway for creating a quaternary center. google.comrsc.org The mechanism involves the hydride reagent attacking the carbon of the cyano group, leading to an imine salt intermediate which then fragments. rsc.org This reactivity is fundamental to its application in constructing these sterically congested centers.

Table 1: Selected Reactions for Quaternary Carbon Construction

| Starting Material | Reagent(s) | Key Transformation | Application | Reference(s) |

| This compound | Alkyllithium reagents | Decyanation | Synthesis of imidazoles with a quaternary carbon | google.com |

| This compound | LiAlH₄ in THF | Reductive Decyanation | Formation of a quaternary carbon via fragmentation | google.comrsc.org |

Role in Pharmaceutical Intermediate Synthesis

The diphenylmethyl moiety present in this compound is a structural feature found in numerous pharmacologically active compounds. This makes the nitrile a valuable precursor in the synthesis of pharmaceutical intermediates. researchgate.netchemrxiv.org

This compound has been employed as a starting material for molecules with potential therapeutic applications. For instance, it was used to synthesize amidines that were subsequently investigated for antihistamine properties. google.com In one pathway, the nitrile is converted to an imidate hydrochloride, which then reacts with an amine to form the target amidine. google.com

Furthermore, a patent details the use of this compound in the preparation of 2-hydroxy-3,3-diphenylbutyronitrile. nih.gov This transformation introduces a hydroxyl group adjacent to the nitrile, creating a more complex intermediate that can be used to synthesize novel carboxylic acid derivatives for potential use as drugs. nih.gov

Table 2: Examples of this compound as a Pharmaceutical Precursor

| Precursor | Product Class | Potential Application | Reference(s) |

| This compound | Amidines | Antihistamine | google.com |

| This compound | α-Hydroxy Nitriles | Intermediates for novel carboxylic acid derivatives | nih.gov |

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. Its structure features a 3,3-diphenylpropyl amine side chain. The synthesis of Lercanidipine often involves intermediates derived from 3,3-diphenylpropanol. google.com While direct synthesis from 3,3-diphenylpropionitrile is not the primary route, one can envision an analogous synthetic strategy starting from this compound to create novel Lercanidipine analogues for research purposes.

By analogy, this compound could first be reduced to 2,2-diphenylpropylamine. This amine could then be N-alkylated and subsequently coupled with the dihydropyridine core of Lercanidipine. This hypothetical pathway would result in analogues with a 2,2-diphenylpropyl side chain, offering a different spatial arrangement of the bulky phenyl groups compared to the original drug, which could be of interest for structure-activity relationship studies.

Functionalization and Derivatization for Specific Research Needs

The reactivity of the nitrile group allows this compound to be chemically modified in various ways to meet specific research objectives. The molecule can be functionalized through reactions that either transform the nitrile or utilize its electronic properties to influence reactions at other positions.

Key transformations include:

Reduction to Amine: The reduction of the nitrile group to a primary amine (2,2-diphenylpropylamine) is a common and powerful transformation. However, this reaction can be competitive with reductive decyanation, with the outcome often depending on the reaction conditions, such as the choice of solvent and reducing agent. rsc.org For example, using LiAlH₄ in tetrahydrofuran (B95107) (THF) can result in a mixture of the desired amine and the decyanated hydrocarbon. rsc.org

Conversion to Amidines: As mentioned previously, this compound can be converted into amidines, which are compounds containing a C(=NH)NH₂ functional group. This is typically achieved by first forming an imidate intermediate, which then reacts with ammonia (B1221849) or an amine. google.com

Conversion to α-Hydroxy Nitriles: The compound can be transformed into 2-hydroxy-3,3-diphenylbutyronitrile, demonstrating that the carbon skeleton can be elaborated while retaining the nitrile group for further manipulation. nih.gov

These derivatization options underscore the compound's role as a versatile platform for creating a library of diphenyl-containing molecules for various chemical and pharmaceutical research applications.

Strategies for Modulating Reactivity and Selectivity

The chemical behavior of this compound is significantly governed by the steric and electronic effects originating from its unique structure. The presence of two phenyl groups on the alpha-carbon (the carbon adjacent to the nitrile group) creates substantial steric hindrance, which can impede the approach of reactants. numberanalytics.comnih.gov This crowding influences reaction rates and can be leveraged to control the stereochemistry of a reaction, leading to the formation of specific stereoisomers. numberanalytics.com

Strategies to modulate this reactivity often involve the careful selection of catalysts and reaction conditions. For instance, in phase-transfer catalysis (PTC), the choice of the catalyst, such as various tetraalkylammonium salts, and the solvent system (e.g., toluene (B28343) or chlorobenzene) can significantly impact the yield of the desired product. nih.gov Kinetic studies have shown that these reactions can proceed through an interfacial mechanism, where the deprotonation of the nitrile precursor is a key step. nih.gov The steric properties of the catalyst and substrate can direct the reaction pathway, as seen in the selective synthesis of various organic molecules. researchgate.netrsc.org

Furthermore, the electronic nature of the phenyl rings can be modified by introducing substituents. Electron-withdrawing or electron-donating groups can alter the acidity of the alpha-proton and the electrophilicity of the nitrile carbon, thereby influencing the compound's reactivity in reactions like nucleophilic substitutions and additions. youtube.comyoutube.com For reactions involving the formation of a carbanion at the alpha-position, the choice of a strong, non-nucleophilic, and sterically hindered base is often crucial to achieve efficient deprotonation without unwanted side reactions. nih.gov

Enhancement of Chromatographic and Spectroscopic Properties

The analytical determination of this compound is well-suited to High-Performance Liquid Chromatography (HPLC), primarily due to the strong ultraviolet (UV) absorbance of its two phenyl groups, which act as a chromophore. hta-it.comresearchgate.net This inherent property allows for sensitive detection using UV-visible detectors.

To further enhance detection sensitivity, particularly for trace analysis, chemical derivatization can be employed. researchgate.net This process chemically modifies the analyte to introduce a group, or "tag," that is more easily detected. hta-it.comresearchgate.net For example, a fluorescent tag can be added to the molecule, allowing for highly sensitive detection with a fluorescence detector (HPLC-FLD). nih.gov This strategy is particularly useful in bioanalysis where target analytes are often present in low concentrations within complex biological matrices. nih.gov Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column). researchgate.netmdpi.com

Spectroscopic methods are indispensable for the structural characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed structural information. spectrabase.com Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing a single resonance for the twelve equivalent protons of the four methyl groups in a structurally related symmetrical molecule like 2,2-dimethylpropane. docbrown.info For this compound, distinct signals would be observed for the aromatic protons and the methyl protons, with their chemical shifts providing insight into their electronic environment. spectrabase.comyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the nitrile functional group (C≡N), which displays a characteristic sharp absorption peak in the 2200-2260 cm⁻¹ region. youtube.com The presence, absence, or shift of this peak can confirm whether the nitrile group has participated in a chemical reaction.

Below is a table summarizing key analytical data for this compound.

| Analytical Technique | Parameter | Observation for this compound |

| Molecular Formula | --- | C₁₅H₁₃N labproinc.com |

| Molecular Weight | --- | 207.28 g/mol spectrabase.com |

| ¹H NMR | Solvent | CDCl₃ spectrabase.com |

| Chemical Shifts (ppm) | Signals corresponding to aromatic and methyl protons. spectrabase.com | |

| IR Spectroscopy | Key Absorption | Characteristic C≡N stretch around 2200-2260 cm⁻¹. |

| HPLC | Detection | UV detection is effective due to phenyl chromophores. hta-it.comresearchgate.net |

| Physical State | --- | Colorless Liquid labproinc.com |

| Refractive Index | --- | 1.57 labproinc.com |

Derivatization for Compound Stability and Preservation

The long-term stability of this compound can be a concern for analytical standards and samples. Nitriles can be susceptible to hydrolysis, which converts them into carboxylic acids or amides, especially under acidic or basic conditions. libretexts.orgyoutube.com Although the steric bulk of the diphenyl groups offers some protection, this degradation pathway can compromise sample integrity over time. researchgate.net

Chemical derivatization provides a robust strategy to enhance stability and ensure the preservation of the compound. nih.gov By chemically modifying the nitrile group, the molecule can be converted into a more stable form. For example, the nitrile can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comlibretexts.org This resulting amine is generally less prone to hydrolysis and can be stored for longer periods.

This approach is crucial for maintaining the accuracy of quantitative analyses, as it ensures that the concentration of the analytical standard remains constant. In bioanalytical settings, derivatization can also prevent the metabolic degradation of the compound within a biological matrix, which is essential for obtaining accurate measurements. nih.gov Furthermore, converting the compound to a derivative can sometimes improve its storage and handling properties. For instance, benzoylated derivatives of some compounds have been shown to be stable for weeks at low temperatures (-20°C). researchgate.net

V. Environmental Fate and Degradation Pathways of 2,2 Diphenylpropionitrile

Environmental Distribution and Persistence

The distribution and persistence of 2,2-diphenylpropionitrile in the environment are governed by its inherent physical and chemical properties. These properties dictate how the compound partitions between air, water, soil, and sediment, and how long it remains in each compartment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H13N | google.com |

| Molecular Weight | 207.28 g/mol | google.com |

| Boiling Point | 144-145°C (at 2 mmHg) | numberanalytics.com |

| Density | 1.108 g/cm³ | numberanalytics.com |

| XLogP3 (Predicted) | 3.5 | oecd.org |

| Water Solubility | Low (inferred from high LogP) | |

| Vapor Pressure | Data not available |

Soil: The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning of a chemical. A high log Kow value suggests a compound is lipophilic (fat-loving) and tends to adsorb to organic matter in soil and sediments rather than remain in water. The predicted octanol-water partition coefficient (XLogP3) for this compound is 3.5, indicating a high tendency to bind to the organic fraction of soil. oecd.orgnist.gov This adsorption process would reduce its mobility in the soil column and its bioavailability to some organisms. The extent of this behavior is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), though an experimental value for this compound is not available.

Water: Consistent with its high predicted lipophilicity, this compound is expected to have low water solubility. If released into an aquatic environment, it would likely partition from the water column to suspended solids and bottom sediments. situbiosciences.com This partitioning behavior is a critical factor in its persistence and the potential exposure of benthic (sediment-dwelling) organisms. Residual nitriles from industrial wastewater can migrate and lead to the micropollution of water systems. researchgate.net

Air: The potential for a chemical to volatilize from soil or water surfaces into the atmosphere is determined by its vapor pressure and Henry's Law constant. While specific data for this compound are unavailable, its relatively high boiling point suggests it is not highly volatile under normal environmental conditions. numberanalytics.com If it does enter the atmosphere, organic molecules are typically subject to degradation by reacting with photochemically produced hydroxyl radicals.

The potential for a chemical to migrate through the soil and contaminate groundwater depends on its persistence and mobility in the soil. tuwien.ac.at As inferred from its predicted high lipophilicity and resulting strong adsorption to soil particles, this compound is expected to have low mobility. situbiosciences.com Chemicals that are strongly adsorbed are less likely to leach from the upper soil layers into groundwater. Therefore, the potential for groundwater migration is presumed to be low, particularly in soils with higher organic matter content. However, in soils with low organic matter and high water flow, or in cases of direct, high-volume release, the possibility of reaching groundwater cannot be entirely dismissed. researchgate.net

Degradation Processes and Kinetics

Degradation, the breakdown of a compound into simpler substances, is the ultimate sink for pollutants in the environment. This can occur through biological processes (biodegradation) or non-biological chemical reactions (abiotic degradation).

No specific biodegradation studies for this compound were found in the reviewed literature. However, the degradation pathways can be inferred from studies on related compounds.

Aerobic Conditions: Under aerobic (oxygen-present) conditions, microorganisms utilize two primary enzymatic routes for nitrile degradation. frontiersin.org

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group (–C≡N) to a carboxylic acid and ammonia (B1221849). frontiersin.org

Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. frontiersin.org

Furthermore, the diphenyl structure of the molecule is relevant. Bacteria capable of degrading diphenyl ether and biphenyl (B1667301) have been isolated from the environment. oecd.orgaftonchemical.com These organisms typically initiate the attack with a dioxygenase enzyme, which incorporates two oxygen atoms into one of the aromatic rings, leading to ring cleavage and further degradation. oecd.orgaftonchemical.com It is plausible that similar enzymatic machinery could act on this compound. However, the presence of a quaternary carbon atom (the carbon bonded to the two phenyl rings, a methyl group, and the nitrile group) may create significant steric hindrance, potentially making the compound more resistant to microbial attack compared to simpler aromatic nitriles or diphenyl compounds.

Anaerobic Conditions: Less is known about the anaerobic (oxygen-absent) degradation of many aromatic compounds. Some studies have shown that biphenyl can be degraded under anaerobic conditions in paddy soils and sediments, where sulfate-reducing and fermentative bacteria play a role. ibacon.com The degradation of nitriles can also occur anaerobically, often following hydrolytic pathways similar to those in aerobic environments. nih.gov The complete mineralization under anaerobic conditions would ultimately produce methane (B114726) and carbon dioxide.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. The nitrile group can be hydrolyzed to a carboxylic acid, typically under strong acidic or alkaline conditions when heated. google.comchemguide.co.uk Under environmentally relevant pH conditions (typically 4-9) and temperatures, the hydrolysis of stable aromatic nitriles is generally a very slow process. labcorp.comnumberanalytics.com The steric hindrance around the nitrile group in this compound likely further reduces its susceptibility to hydrolysis under typical environmental conditions.

Photolysis: Photolysis is the breakdown of a chemical by light. Compounds containing chromophores, or light-absorbing structures, can be degraded by direct absorption of solar radiation. The two phenyl rings in this compound suggest it would absorb ultraviolet (UV) radiation, particularly in the environmentally relevant range above 290 nm. nih.govnih.gov Studies on other diphenyl compounds like diphenylmethane (B89790) and polybrominated diphenyl ethers show UV absorption and subsequent photodegradation. nih.govnih.gov Therefore, direct photolysis in sunlit surface waters could be a relevant degradation pathway. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, could also contribute to its degradation in both water and the atmosphere.

Methodologies for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a series of standardized laboratory tests would be required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals that are internationally recognized for regulatory purposes. oecd.org When experimental data is lacking, Quantitative Structure-Activity Relationship (QSAR) models can be used to provide estimations. aftonchemical.comecetoc.orgnih.gov

Table 2: Relevant OECD Test Guidelines for Environmental Fate Assessment

| Guideline No. | Test Name | Purpose | Reference |

|---|---|---|---|

| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Measures a chemical's tendency to adsorb to soil and sediment, determining mobility. | situbiosciences.comoecd.orgoecd.org |

| OECD 111 | Hydrolysis as a Function of pH | Determines the rate of abiotic degradation in water at different pH values. | labcorp.comoecd.orgsitubiosciences.comoecd.org |

| OECD 301 | Ready Biodegradability | A series of screening tests (A-F) to assess if a chemical is readily biodegradable by aerobic microorganisms. | oecd.orgtoxlab.coeurolab.netfao.org |

| OECD 316 | Phototransformation of Chemicals in Water – Direct Photolysis | Measures the rate of degradation of a chemical by direct absorption of simulated sunlight in water. | oecd.orgoecd.orglabcorp.comsitubiosciences.com |

These methodologies provide the framework for generating the necessary data to perform a thorough environmental risk assessment for this compound.

Compound List

Vi. Advanced Analytical Methodologies in Research on 2,2 Diphenylpropionitrile

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and properties of 2,2-diphenylpropionitrile. Different spectroscopic techniques provide complementary information, allowing for a detailed understanding of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. slideshare.netbbhegdecollege.comethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and the three-dimensional structure of molecules. slideshare.netslideshare.netnd.edu Both ¹H and ¹³C NMR are routinely used to characterize this compound.

In addition to structural confirmation, NMR is a powerful tool for monitoring the progress of chemical reactions in real-time. jhu.edumagritek.commagritek.com This is particularly valuable in studies involving this compound, where it can be used to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. rsc.orgrsc.org This capability allows for the optimization of reaction conditions and a deeper understanding of reaction mechanisms. The quantitative nature of NMR allows for the determination of reaction kinetics by measuring the concentration of species over time. magritek.com

Key NMR Data for this compound: (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.4 | Multiplet | Aromatic protons |

| ¹H | ~2.0 | Singlet | Methyl protons (CH₃) |

| ¹³C | ~138 | Singlet | Quaternary aromatic carbons |

| ¹³C | ~128-129 | Singlet | Aromatic CH carbons |

| ¹³C | ~122 | Singlet | Nitrile carbon (C≡N) |

| ¹³C | ~50 | Singlet | Quaternary carbon |

| ¹³C | ~25 | Singlet | Methyl carbon (CH₃) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides unequivocal confirmation of its molecular formula. The compound has a molecular weight of approximately 207.28 g/mol . labproinc.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula, C₁₅H₁₃N. nih.gov

Different ionization techniques can be employed in MS analysis. pitt.edu Atmospheric pressure photoionization (APPI) has been shown to be effective for similar compounds, producing molecular ions that can be further analyzed through tandem mass spectrometry (MS/MS) to study their fragmentation patterns. nih.gov This fragmentation data provides additional structural information, confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Probing Interactions

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. nih.govyoutube.com These two techniques are often complementary, as some vibrational modes may be more active in one and not the other. researchgate.net

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups: studymind.co.ukalfa-chemistry.comlibretexts.org

Nitrile Group (C≡N): A sharp, medium-intensity absorption band in the IR spectrum typically appears in the range of 2200-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

Aromatic Rings (C=C): Multiple bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ in both IR and Raman spectra are indicative of the carbon-carbon stretching vibrations within the phenyl rings.

C-H Bonds: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. spectroscopyonline.com

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations. libretexts.orgspectroscopyonline.com

Vibrational spectroscopy is also sensitive to intermolecular interactions, making it a useful tool for studying how this compound interacts with other molecules or surfaces.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretch | 2200-2260 | IR, Raman |

| Aromatic C=C | Stretch | 1600-1400 | IR, Raman |

| Aromatic C-H | Stretch | >3000 | IR, Raman |

| Aliphatic C-H | Stretch | <3000 | IR, Raman |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. ajrconline.org The choice of chromatographic method depends on the volatility and polarity of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) with Advanced Derivatization Techniques

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.blogglsciences.com this compound, with a reported purity of at least 98.0% by GC, is amenable to this technique. labproinc.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. scribd.com

For compounds that are not sufficiently volatile or exhibit poor chromatographic behavior due to polar functional groups, derivatization is often employed. researchgate.netlibretexts.org Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com While this compound itself is generally suitable for direct GC analysis, related compounds in a mixture, such as its potential precursors or degradation products containing polar groups (e.g., hydroxyl or carboxylic acid groups), might require derivatization. phenomenex.bloglibretexts.org Common derivatization techniques include:

Silylation: This is a widely used method where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog

Acylation and Alkylation: These methods also serve to reduce polarity and improve chromatographic properties. scribd.comlibretexts.org

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and avoid the formation of byproducts. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and LC-MS for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for the analysis of non-volatile, thermally labile, or high molecular weight compounds. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. nih.gov Separation is achieved based on the differential interactions of the analytes with the stationary phase. chemicalpapers.com

For the analysis of this compound and its related compounds in complex matrices, reversed-phase HPLC is a common approach. nih.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

The coupling of HPLC with mass spectrometry (LC-MS) creates a highly powerful analytical tool that combines the excellent separation capabilities of HPLC with the sensitive and specific detection of MS. pitt.eduuab.eduresearchgate.net LC-MS is invaluable for the analysis of complex mixtures, as it can provide both retention time and mass spectral data for each component, enabling confident identification and quantification. nih.govmdpi.com This is particularly useful for impurity profiling or metabolite identification studies involving this compound. ajrconline.orglabmedica.com

Electrochemical Techniques for Redox Behavior and Reaction Pathway Studies

The study of a molecule's redox properties, its ability to gain or lose electrons, is crucial for understanding its reactivity and potential applications in areas such as organic synthesis and sensor technology. Electrochemical techniques are powerful tools for elucidating this behavior. For a compound like this compound, techniques such as cyclic voltammetry (CV), chronoamperometry, and controlled potential electrolysis would be employed to investigate its oxidation and reduction characteristics.

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly varying potential. The resulting current is measured and plotted against the applied potential. The shape of the resulting voltammogram can reveal key information:

Redox Potentials: The potentials at which oxidation and reduction peaks occur indicate the energy required to remove or add an electron, respectively.

Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials can indicate the reversibility of the electron transfer process. A reversible process suggests the product of the electron transfer is stable on the timescale of the experiment.

Reaction Pathways: The presence of additional peaks or changes in peak shape with varying scan rates can suggest follow-up chemical reactions of the initially formed radical ions. For instance, the electrochemical reduction of the nitrile group or oxidation of the diphenylmethyl moiety could be investigated.

While specific experimental data for this compound is not readily found, a hypothetical study could involve dissolving it in a common electrochemical solvent like acetonitrile with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate. The experiment would aim to identify the oxidation and reduction potentials and to characterize the stability of the resulting radical cation and anion.

Table 1: Hypothetical Electrochemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Oxidation Potential (Epa) | Not Available | Potential at which oxidation occurs. |

| Reduction Potential (Epc) | Not Available | Potential at which reduction occurs. |

| Electron Transfer Rate Constant (k0) | Not Available | Rate of electron transfer at the electrode surface. |

| Diffusion Coefficient (D) | Not Available | Rate of diffusion of the molecule to the electrode. |

Application as a Probe Molecule in Heterogeneous Catalysis and Material Science (e.g., Zeolite Studies)

Probe molecules are used in catalysis and materials science to characterize the active sites and properties of materials like zeolites. Zeolites are crystalline aluminosilicates with a porous structure, making them excellent catalysts and adsorbents. A probe molecule should have specific chemical features that allow it to interact with the material in a way that reveals information about the material's properties, such as acidity, basicity, or pore structure.

For this compound to be used as a probe molecule for zeolites, its size and chemical functionalities would be key. The bulky diphenyl groups could be used to probe the pore size and shape of different zeolites. The nitrile group, with its lone pair of electrons, could interact with acidic sites within the zeolite framework.

A typical experiment would involve adsorbing this compound onto a zeolite material from the gas or liquid phase. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, would then be used to observe changes in the probe molecule upon interaction with the zeolite. For example, a shift in the stretching frequency of the nitrile group in the IR spectrum could indicate the strength of the Lewis acid sites in the zeolite.

Although there is no specific literature detailing the use of this compound for this purpose, its structural features suggest potential utility.

Table 2: Potential Interactions of this compound as a Probe Molecule with Zeolites

| Zeolite Property | Interaction with this compound | Analytical Technique |

| Brønsted Acidity | Protonation of the nitrile group. | FTIR, Solid-State NMR |

| Lewis Acidity | Coordination of the nitrile nitrogen to a Lewis acid site. | FTIR, Solid-State NMR |

| Pore Dimensions | Steric hindrance of the diphenyl groups affecting diffusion and adsorption. | Adsorption Isotherms, Catalytic Test Reactions |

Further research is needed to explore and validate the potential of this compound in these advanced analytical applications.

Vii. Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of nitriles often involves toxic cyanating agents, prompting a shift towards greener alternatives. nih.gov Future research on 2,2-Diphenylpropionitrile will likely prioritize the development of synthetic pathways that are both efficient and environmentally responsible.

Key research efforts are anticipated in the following areas:

Catalytic Aerobic Oxidation: Methods using catalysts like copper iodide (CuI) with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to facilitate the synthesis of nitriles from alcohols and aqueous ammonia (B1221849) are gaining traction. organic-chemistry.org Adapting such systems for the synthesis of this compound from 2,2-diphenyl-1-propanol would represent a significant step towards a more sustainable process.

Dehydration of Amides and Aldoximes: Environmentally friendly dehydration reactions offer a promising route. organic-chemistry.org The use of reagents like XtalFluor-E in green solvents or solvent-free systems catalyzed by deep eutectic mixtures (e.g., choline (B1196258) chloride and urea) could be explored for converting 2,2-diphenylpropanamide or its corresponding aldoxime to this compound. organic-chemistry.org

Avoiding Toxic Cyanating Agents: A major goal is to move away from traditional cyanide salts. A scalable, metal-free cyanation of gem-difluoroalkenes using aqueous ammonia provides a precedent for greener nitrile synthesis that could be investigated for related precursors. organic-chemistry.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for Nitriles

| Synthetic Strategy | Precursor Type | Key Reagents/Catalysts | Environmental Benefits |

| Catalytic Aerobic Oxidation | Alcohols | CuI, TEMPO, O₂ | Uses aqueous ammonia, avoids harsh oxidants. organic-chemistry.org |

| Amide/Aldoxime Dehydration | Amides, Aldoximes | XtalFluor-E, Deep Eutectic Solvents | Operates in benign solvents or solvent-free conditions. organic-chemistry.org |

| One-Pot Aldehyde Conversion | Aldehydes | 'Activated DMSO' | Generates water as the only byproduct. organic-chemistry.org |

| Metal-Free Cyanation | gem-Difluoroalkenes | Aqueous Ammonia | Avoids toxic cyanating agents and metal catalysts. organic-chemistry.org |

Exploration of Novel Reactivity and Unprecedented Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group capable of a wide range of chemical transformations. researchgate.net While classic reactions like hydrolysis to carboxylic acids or reduction to amines are well-established, future research will delve into more novel reactivity for the nitrile in this compound. libretexts.org

Emerging areas of exploration include:

Catalytic Hydrogenation: Developing efficient catalytic systems, potentially using non-precious metals, for the selective hydrogenation of the nitrile group to primary amines under mild conditions. researchgate.net

Organometallic Additions: While Grignard reagents can add to nitriles to form ketones, exploring additions with other organometallic reagents could unlock new synthetic pathways to complex molecules. libretexts.org

Cycloaddition Reactions: Investigating the participation of the nitrile group in cycloaddition reactions to form heterocyclic structures, which are valuable scaffolds in medicinal chemistry.

Enantioselective Biotransformations: The use of microbial whole-cell catalysts, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally benign method for transforming nitriles into chiral carboxylic acids or amides. nih.gov Applying this to this compound could provide access to valuable chiral building blocks.

Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.govacs.org For this compound, computational modeling can accelerate research and development in several ways.

Reaction Mechanism Elucidation: DFT calculations can be used to map the energy profiles of potential reactions, identifying transition states and intermediates. This is crucial for optimizing reaction conditions and understanding selectivity. acs.orgnih.gov

Predicting Reactivity: Computational models can predict the reactivity of the nitrile group toward various reagents, such as nucleophiles like cysteine in biological systems. nih.govnih.gov This predictive power is valuable for assessing potential biological activity or toxicity.

Catalyst Design: Modeling can aid in the design of new catalysts for nitrile transformations by simulating the interaction between the catalyst and the substrate, helping to rationalize and improve catalyst performance.

Table 2: Applications of Computational Modeling in Nitrile Chemistry

| Application Area | Computational Method | Research Goal |

| Mechanistic Studies | Density Functional Theory (DFT) | Determine reaction pathways and transition state energies. acs.orgnih.gov |

| Reactivity Prediction | DFT, Kinetic Measures | Correlate activation energies with experimental reaction rates. nih.govacs.orgnih.gov |

| Catalyst Development | Molecular Modeling | Design and optimize catalysts for specific nitrile transformations. researchgate.net |

Expanding Applications in Advanced Materials Science and Targeted Medicinal Chemistry

The unique electronic and structural properties of the nitrile group make it a valuable component in functional materials and pharmaceuticals. nih.gov The presence of two phenyl rings in this compound suggests potential applications where aromatic interactions and rigidity are beneficial.

Advanced Materials: Research could explore the incorporation of the this compound moiety into polymers or organic electronic materials. The nitrile group's polarity and ability to participate in intermolecular interactions could be exploited to create materials with specific optical or electronic properties. For instance, related phthalonitriles are used to synthesize β-isoindigo derivatives, which have interesting absorption and fluorescence properties. acs.org

Medicinal Chemistry: The nitrile group is a key "warhead" in some covalent inhibitor drugs, reacting with cysteine or serine residues in target proteins. nih.gov Furthermore, the diphenylacetonitrile (B117805) scaffold is a known structural motif in biologically active compounds. medchemexpress.com Future medicinal chemistry research could investigate this compound and its derivatives as potential inhibitors of enzymes or as scaffolds for building more complex drug candidates. The reactivity of the nitrile can be tuned by the surrounding molecular structure, a principle that can be explored computationally. researchgate.net

Comprehensive Environmental Impact Assessment and Remediation Strategies for Nitrile-Containing Compounds

With the increasing use of nitrile-based products, understanding their environmental fate and developing remediation strategies is crucial. researchgate.net Nitrile compounds can be toxic and persistent in the environment. researchgate.netmdpi.com

Future research in this area will need to address:

Biodegradation Pathways: While some microorganisms can degrade nitriles, the pathways are not fully understood for all compounds. nih.govmdpi.com Studies using organisms like Pseudomonas aeruginosa have shown the potential for biodegrading nitrile-based materials, a process that could be investigated for this compound. mdpi.com

Toxicity Assessment: A thorough evaluation of the ecotoxicity of this compound and its potential degradation products is necessary to understand its environmental risk profile. researchgate.net

Remediation Technologies: Developing effective remediation strategies is essential. These can be broadly categorized as physical, chemical, and biological methods. numberanalytics.com For nitrile-containing pollutants, bioremediation using microorganisms with nitrilase or nitrile hydratase activity is a particularly promising and sustainable approach. nih.govunity.edunichols.ca Advanced oxidation processes and phytoremediation are other emerging techniques that warrant investigation. nichols.caepacinc.com

Table 3: Overview of Environmental Remediation Strategies for Pollutants

| Remediation Category | Technique | Description | Applicability to Nitriles |

| Biological | Bioremediation | Uses microorganisms to break down pollutants into less harmful substances. unity.edunichols.ca | Highly promising; leverages nitrilase/nitrile hydratase enzymes. nih.gov |

| Phytoremediation | Uses plants to absorb and accumulate or degrade contaminants from soil and water. nichols.ca | Potentially applicable, requires screening of appropriate plant species. | |

| Chemical | In-Situ Chemical Oxidation | Injects chemical oxidants into the contaminated area to destroy pollutants. numberanalytics.com | Feasible, but may generate unwanted byproducts. |

| Physical | Soil Washing / Excavation | Physically removes or separates contaminants from the soil. numberanalytics.comnichols.ca | Effective for localized spills but can be disruptive and costly. |

| Pump-and-Treat | Extracts contaminated groundwater for above-ground treatment. epacinc.com | A standard method for groundwater but can be energy-intensive. |

Q & A

Q. How can reaction conditions be optimized for synthesizing 2,2-diphenylpropionitrile via α-alkylation of phenylacetonitrile?

Methodological Answer: The synthesis of this compound via α-alkylation of phenylacetonitrile is highly sensitive to base selection and temperature. NaNH₂ (1.1 equiv.) in hexane at 200°C achieves 95% conversion and >99% selectivity within 4 hours . Lower temperatures (80–100°C) favor the intermediate 2,3-diphenylacrylonitrile, while higher temperatures (120–200°C) promote transfer hydrogenation to the final product. Kinetic studies reveal the transfer hydrogenation step has a higher activation energy (76.58 kJ/mol) compared to α-olefination (27.94 kJ/mol), making it the rate-determining step .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For structural confirmation via aryl proton multiplet patterns (δ 2.70–3.15 ppm) and nitrile-related signals.

- Mass Spectrometry (MS) : To verify molecular weight (207.2704 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify the nitrile group (C≡N stretch at ~2240 cm⁻¹).

Reference spectral data from the NIST Chemistry WebBook (CAS 5558-67-8) ensures accuracy .

Q. What safety protocols are essential for handling nitrile derivatives like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear gloves, masks, and protective eyewear to avoid skin/eye contact.

- Waste Disposal : Segregate nitrile waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

Advanced Research Questions

Q. What mechanistic insights explain the decyanation of this compound during LiAlH₄ reduction?

Methodological Answer: LiAlH₄ reduction in THF or HMPA induces decyanation via hydride attack on the nitrile carbon, forming an imine salt intermediate. Solvent basicity (e.g., HMPA) destabilizes the intermediate, favoring C–CN bond cleavage. Isotopic studies with LiAlD₄ suggest a solvent-cage "internal" protonation pathway, ruling out radical intermediates. Competing SN1/SN2 pathways may occur due to the steric and electronic effects of the diphenyl substituents .

Q. How can kinetic studies resolve contradictions in competing reaction pathways for this compound synthesis?

Methodological Answer: Use Arrhenius plots to calculate activation energies for intermediate and final product formation. For example:

Q. How can environmental samples be analyzed for trace this compound contamination?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from wastewater.

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.

- Quantification : Compare against certified reference standards (e.g., NIST-traceable materials) to ensure accuracy. Environmental studies note higher contamination levels in sewage treatment plants (STPs) with less advanced treatment processes .

Q. What hydrolysis conditions yield 2,3-diphenylpropanoic acid from this compound?

Methodological Answer: Hydrolysis under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions converts the nitrile to the carboxylic acid. Monitor progress via TLC or HPLC. Post-reaction, purify the acid by recrystallization (mp 88–89°C) and confirm structure via NMR (acid proton at δ −1.55 ppm) .

Q. Can this compound serve as a precursor in multicomponent reactions?

Methodological Answer: Yes. Its nitrile group and aromatic substituents enable participation in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.